molecular formula C26H34N4O7S B2604298 4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-60-2

4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2604298
CAS No.: 533871-60-2
M. Wt: 546.64
InChI Key: AOFWEOXFYLMRHQ-UHFFFAOYSA-N
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Description

4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C26H34N4O7S and its molecular weight is 546.64. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Biological Studies

1,3,4-oxadiazole derivatives have been synthesized and characterized, with their crystal structures determined by X-ray diffraction. These compounds, including variations like 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, have shown promising biological activities. For instance, some derivatives displayed significant antibacterial activity against Staphylococcus aureus and potent antioxidant activity, indicating potential applications in developing new antimicrobial and antioxidant agents (Karanth et al., 2019).

Anticancer Evaluation

N-substituted benzamides, including those incorporating the 1,3,4-oxadiazole moiety, have been evaluated for their anticancer activities. A series of such compounds demonstrated moderate to excellent anticancer activities across various cancer cell lines, highlighting their potential as scaffolds for developing new anticancer therapies (Ravinaik et al., 2021).

Corrosion Inhibition

Derivatives of 1,3,4-oxadiazole have also been assessed for their corrosion inhibition properties on mild steel in sulfuric acid. These studies found that such compounds could effectively inhibit corrosion, suggesting applications in materials science, particularly in developing corrosion-resistant coatings and treatments (Ammal et al., 2018).

Enzyme Inhibition

Sulfamoyl benzamides have been identified as effective inhibitors of human carbonic anhydrase isoforms, with implications for treating conditions like glaucoma, edema, and certain neurological disorders. These findings indicate the potential pharmaceutical applications of sulfamoyl benzamide derivatives in designing new therapeutic agents (Abdoli et al., 2018).

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O7S/c1-6-10-15-30(5)38(32,33)20-13-11-18(12-14-20)24(31)27-26-29-28-25(37-26)19-16-21(34-7-2)23(36-9-4)22(17-19)35-8-3/h11-14,16-17H,6-10,15H2,1-5H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFWEOXFYLMRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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